1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol
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Overview
Description
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5-position and a methyl group at the 1-position of the imidazole ring, with an ethan-1-ol substituent at the 2-position. Imidazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities . They have been reported to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they likely interact with their targets in a manner that modulates the function of these targets . This modulation can result in a variety of changes, depending on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved and the biological context.
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which suggests that this compound may have good bioavailability.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound has a variety of effects at the molecular and cellular levels .
Action Environment
It is known that imidazole derivatives are generally stable and can be synthesized under a variety of conditions , suggesting that this compound may be relatively robust to environmental variations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde to form imidazole.
Chlorination: The imidazole ring is then chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 1-position using methyl iodide or dimethyl sulfate.
Ethanol Substitution: Finally, the ethan-1-ol group is introduced at the 2-position through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-1H-imidazol-2-yl)ethan-1-ol: Lacks the methyl group at the 1-position.
1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol: Has a propan-1-ol group instead of an ethan-1-ol group.
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one: Contains a ketone group instead of an alcohol group.
Uniqueness
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-1-methylimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMIUVSTOAUGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1C)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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